2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[(5-methylthiophen-2-yl)methyl]ethanamine
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Overview
Description
{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE is a complex organic compound that features a tetrazole ring and a thiophene ring The presence of these heterocyclic structures makes it an interesting subject for various chemical and biological studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like sodium azide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
{2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent .
Medicine
The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer. Its ability to interact with various biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the action of natural substrates. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-5-aminotetrazole: Another tetrazole derivative with similar chemical properties.
Methyl [ (1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine: A compound with a similar tetrazole structure but different functional groups.
Uniqueness
What sets {2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}[(5-METHYLTHIOPHEN-2-YL)METHYL]AMINE apart is its dual functionality, combining the properties of both tetrazole and thiophene rings
Properties
Molecular Formula |
C10H15N5S2 |
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Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[(5-methylthiophen-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C10H15N5S2/c1-8-3-4-9(17-8)7-11-5-6-16-10-12-13-14-15(10)2/h3-4,11H,5-7H2,1-2H3 |
InChI Key |
HAEDRSSMQQQNRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)CNCCSC2=NN=NN2C |
Origin of Product |
United States |
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